molecular formula C18H19N3O2S B2767391 N-cyclopropyl-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide CAS No. 1170928-07-0

N-cyclopropyl-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide

Cat. No.: B2767391
CAS No.: 1170928-07-0
M. Wt: 341.43
InChI Key: USNIDDCGBGBWPG-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a synthetic small molecule featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a propanamide side chain bearing a cyclopropyl moiety.

Properties

IUPAC Name

N-cyclopropyl-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-23-15-7-2-12(3-8-15)16-10-21-14(11-24-18(21)20-16)6-9-17(22)19-13-4-5-13/h2-3,7-8,10-11,13H,4-6,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNIDDCGBGBWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with cyclopropylamine and 4-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives, including those similar to N-cyclopropyl-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide. Compounds with thiazole moieties have demonstrated significant efficacy in animal models of epilepsy. For instance, research indicates that certain thiazole-integrated compounds exhibit median effective doses lower than standard anticonvulsants like ethosuximide, suggesting a promising avenue for developing new treatments for epilepsy .

Antitumor Activity

Thiazole-containing compounds have also been investigated for their anticancer properties. In vitro studies have shown that derivatives of thiazole can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One study reported that specific thiazole-pyridine hybrids exhibited better efficacy than traditional chemotherapeutics such as 5-fluorouracil . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring significantly influence the anticancer activity.

Neuroprotective Effects

The neuroprotective properties of compounds similar to this compound have been explored in the context of neurodegenerative diseases. Research has suggested that imidazo-thiazole derivatives may provide protective effects against neuronal damage in models of oxidative stress and excitotoxicity . These findings open avenues for potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.

Modulation of Neurotransmitter Systems

The anticonvulsant effects of thiazole derivatives are believed to be mediated through the modulation of neurotransmitter systems, particularly GABAergic signaling. By enhancing GABA receptor activity or inhibiting excitatory neurotransmission, these compounds can effectively reduce seizure activity .

Induction of Apoptosis in Cancer Cells

For their anticancer effects, thiazole derivatives may induce apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic pathway is crucial for eliminating malignant cells while sparing normal cells .

Case Study 1: Anticonvulsant Efficacy

A study conducted on a series of thiazole derivatives demonstrated that one particular compound exhibited a significant reduction in seizure frequency in a PTZ-induced seizure model compared to control groups. The compound's effectiveness was attributed to its structural features that enhance interaction with GABA receptors .

Case Study 2: Antitumor Activity Against MCF-7 Cells

In a laboratory setting, a thiazole derivative was tested against MCF-7 breast cancer cells. The results showed an IC50 value significantly lower than that of standard treatments, suggesting a higher potency. The research highlighted the importance of the methoxyphenyl group in enhancing cytotoxicity .

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in disease pathways. Molecular docking studies have revealed that the compound binds to the active site of these targets, thereby blocking their function and exerting its therapeutic effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs from the literature, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural and Physicochemical Comparisons

Table 1: Key Structural Features and Physicochemical Data
Compound Name/ID Core Structure Substituents (Position 6) Side Chain Modification Yield (%) Melting Point (°C) Molecular Formula Reference
Target Compound Imidazo[2,1-b][1,3]thiazole 4-Methoxyphenyl N-cyclopropylpropanamide N/A N/A C₁₈H₂₀N₃O₂S
2-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid (2c) Imidazo[2,1-b]thiazole 4-Methoxyphenyl Acetic acid 62 231–233 C₁₄H₁₂N₂O₃S
5l (2-(6-(4-Cl-phenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-MeO-Bn)piperazinyl)pyridin-3-yl)acetamide) Imidazo[2,1-b]thiazole 4-Chlorophenyl Piperazinyl-pyridinyl acetamide 72 116–118 C₃₀H₂₉ClN₆O₂S
5h (N-(6-Cl-pyridin-3-yl)-2-(6-(4-MeO-phenyl)imidazo[2,1-b]thiazol-3-yl)acetamide) Imidazo[2,1-b]thiazole 4-Methoxyphenyl Chloropyridinyl acetamide 81 108–110 C₂₀H₁₆ClN₃O₂S
3f (2-[[6-(4-Br-phenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-(4-MeO-phenyl)hydrazinecarbothioamide) Imidazo[2,1-b]thiazole 4-Bromophenyl Hydrazinecarbothioamide 86 230 C₂₀H₁₇BrN₄O₂S₂
Key Observations:
  • Substituent Effects :

    • The 4-methoxyphenyl group (as in the target compound and 5h/2c) enhances solubility due to the electron-donating methoxy group, whereas halogenated phenyl groups (e.g., 4-Cl in 5l) improve lipophilicity and receptor binding .
    • The cyclopropyl group in the target compound may confer metabolic stability compared to bulkier side chains (e.g., piperazinyl-pyridinyl in 5l) .
  • Synthetic Efficiency :

    • Compounds with simpler side chains (e.g., acetic acid in 2c) exhibit higher yields (62–81%) compared to those with complex heterocyclic appendages (e.g., 5l: 72%) .
Table 2: Bioactivity Data for Select Compounds
Compound ID Target Activity Key Metrics Selectivity Notes Reference
Target Compound Hypothetical: Kinase inhibition N/A N/A
5l Anticancer (MDA-MB-231) IC₅₀ = 1.4 μM (vs. sorafenib: 5.2 μM) Selective for MDA-MB-231 over HepG2
5a VEGFR2 inhibition 3.76% inhibition at 20 μM Moderate activity
3d Aldose reductase inhibition IC₅₀ = 0.87 μM (best in series) High specificity for AR enzyme
5h Not reported
Key Insights:
  • Anticancer Activity : The 4-chlorophenyl group in 5l correlates with potent cytotoxicity, likely due to enhanced hydrophobic interactions with kinase targets like VEGFR2 . The target compound’s 4-methoxyphenyl group may reduce potency but improve pharmacokinetics.
  • Enzyme Inhibition : Hydrazinecarbothioamide derivatives (e.g., 3d) show strong aldose reductase (AR) inhibition, suggesting that side-chain flexibility and hydrogen-bonding groups are critical .

Biological Activity

N-cyclopropyl-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on its biological activity, including anti-proliferative effects against cancer cell lines and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a cyclopropyl moiety, an imidazo[2,1-b][1,3]thiazole core, and a methoxyphenyl substituent. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity.

Anti-Cancer Activity

Research indicates that compounds related to this compound exhibit significant anti-cancer properties:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including HepG2 (hepatocellular carcinoma) and A-431 (epidermoid carcinoma).
  • IC50 Values : In studies, related compounds demonstrated IC50 values ranging from 1.61 µg/mL to 12.73 µg/mL against different cancer cell lines, indicating potent anti-proliferative effects .
CompoundCell LineIC50 (µg/mL)
N-cyclopropyl derivativeHepG212.73 ± 1.36
Related imidazo-thiazoleA-4311.98 ± 1.22
Other derivativesVarious1.61 - 12.73

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Activity Against Mycobacterium tuberculosis : Some derivatives have been tested for their anti-tubercular activity with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL .
  • Mechanism of Action : The mechanism may involve interaction with specific proteins or pathways critical for bacterial survival.

Molecular Docking Studies

Molecular docking studies suggest that this compound and its derivatives can effectively bind to target proteins associated with cancer proliferation and microbial resistance. These studies help elucidate the binding affinities and interaction modes at the molecular level .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Hepatic Cancer Study : A study reported that a related imidazo-thiazole derivative showed significant cytotoxicity against HepG2 cells with a notable IC50 value of 12.73 µg/mL.
  • Anti-Tuberculosis Study : Another investigation focused on the anti-tubercular properties of imidazo-thiazole derivatives where several compounds showed potent activity against Mycobacterium tuberculosis with MIC values around 3.125 µg/mL.

Q & A

Basic: What are the standard synthetic routes for N-cyclopropyl-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of thiazole precursors with α-haloketones or aldehydes .
  • Step 2: Introduction of the 4-methoxyphenyl group at position 6 through Suzuki-Miyaura coupling using palladium catalysts .
  • Step 3: Propanamide side-chain attachment via nucleophilic acyl substitution or amide coupling reagents (e.g., HATU/DMAP) .
    Optimization:
  • Solvents (DMF, methanol) and catalysts (Pd(OAc)₂, CuI) significantly affect yields. Microwave-assisted synthesis reduces reaction times .
  • Purification via column chromatography or recrystallization ensures high purity .

Basic: Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and cyclopropane geometry .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D conformation, particularly for the imidazo-thiazole core .
  • HPLC-PDA: Assesses purity (>95% required for biological assays) .

Basic: What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Anticancer Activity: MTT assays against cancer cell lines (e.g., MCF-7, HepG2) .
  • Antimicrobial Testing: Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Enzyme Inhibition: Fluorometric assays for acetylcholinesterase (AChE) or aldose reductase (ALR2) inhibition .

Advanced: How can researchers elucidate the mechanism of action for this compound in cancer models?

  • Target Identification: Use pull-down assays with biotinylated probes or affinity chromatography .
  • Pathway Analysis: RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK) .
  • Molecular Dynamics (MD): Simulate binding stability to kinases (e.g., EGFR) using docking software (AutoDock Vina) .

Advanced: What strategies guide structure-activity relationship (SAR) studies to enhance potency and selectivity?

  • Substituent Variation: Replace 4-methoxyphenyl with electron-withdrawing (e.g., 4-F, 4-Cl) or bulky groups to modulate lipophilicity and target affinity .
  • Scaffold Modification: Introduce fused rings (e.g., benzodioxole) or heteroatoms to improve metabolic stability .
  • QSAR Modeling: Use CoMFA/CoMSIA to correlate descriptors (logP, polar surface area) with bioactivity .

Advanced: How should contradictory data in biological activity across studies be addressed?

  • Assay Standardization: Validate protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolic Stability Testing: Assess cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro results .
  • Orthogonal Models: Use zebrafish xenografts or patient-derived organoids to confirm activity .

Advanced: What computational approaches are effective in predicting off-target effects or toxicity?

  • Pharmacophore Screening: Match against databases (ChEMBL, PubChem) to identify potential off-targets .
  • ToxPredict: Use ADMET predictors (e.g., ProTox-II) to flag hepatotoxicity or cardiotoxicity risks .
  • CYP450 Inhibition Assays: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Advanced: How can analytical methods be developed to quantify this compound in complex matrices (e.g., plasma)?

  • LC-MS/MS: Employ a C18 column with ESI+ ionization for sensitive detection (LOQ < 1 ng/mL) .
  • Sample Preparation: Protein precipitation (acetonitrile) or SPE for plasma matrix cleanup .
  • Method Validation: Follow ICH guidelines for linearity (R² > 0.99), precision (RSD < 15%), and recovery (>80%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.